1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide
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Overview
Description
1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. The presence of a fluorophenyl group and a carbohydrazide moiety in this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, have been found to interact with mitogen-activated protein kinase 14 .
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have shown improved kinetic solubilities and metabolic stability in vitro .
Result of Action
Indole derivatives, which share some structural similarities with the compound, have been found to possess various biological activities, indicating that the compound may have a broad spectrum of effects .
Action Environment
Similar compounds have been studied for their corrosion inhibitory properties in acidic environments, suggesting that the compound’s action may be influenced by the ph of its environment .
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide could potentially interact with various enzymes, proteins, and other biomolecules. The imidazole ring is a common structural motif in many biologically active molecules, such as histidine and histamine . Therefore, it’s plausible that this compound could interact with enzymes or receptors that recognize these molecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
Given its structural features, it might influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism . For instance, it could potentially interact with G-protein coupled receptors or ion channels, influencing intracellular signaling cascades .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the imidazole ring and the fluorophenyl group could enable it to form stable complexes with target proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit stability under physiological conditions . Long-term effects on cellular function would likely depend on the specific cellular context and the nature of the compound’s interactions with cellular components .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit dose-dependent effects in animal models . At high doses, some compounds can exhibit toxic or adverse effects .
Metabolic Pathways
Similar compounds are known to undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These reactions could potentially involve various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles, often directed by specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the imidazole derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-1H-imidazole-5-carbohydrazide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-(4-bromophenyl)-1H-imidazole-5-carbohydrazide:
1-(4-methylphenyl)-1H-imidazole-5-carbohydrazide: The methyl group may affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)imidazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-1-3-8(4-2-7)15-6-13-5-9(15)10(16)14-12/h1-6H,12H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCCBSUUUFLVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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